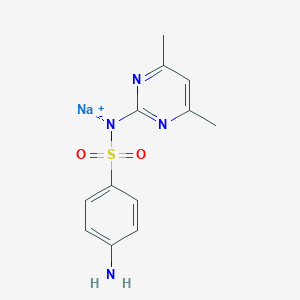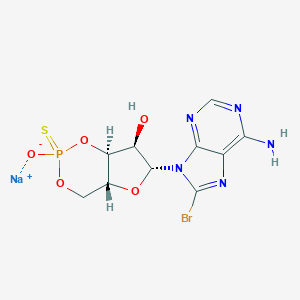
Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate, also known as ETIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in cells. In cancer cells, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for the replication of cancer cells. In Alzheimer's disease, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and learning.
Effets Biochimiques Et Physiologiques
Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been shown to induce apoptosis, or programmed cell death, by activating specific signaling pathways. In Alzheimer's disease, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, high yield, and stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into consideration when designing experiments involving Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate.
Orientations Futures
There are several future directions for the study of Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate. One potential direction is the exploration of its potential as a treatment for other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is the development of more efficient and environmentally friendly synthesis methods for Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate. Additionally, the study of Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate as a potential precursor for the synthesis of metal nanoparticles could lead to new applications in material science.
Conclusion:
In conclusion, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate is a chemical compound that has shown potential for various applications in medicinal chemistry, organic synthesis, and material science. Its ease of synthesis, stability, and potential therapeutic effects make it an attractive target for further research. However, its limitations must be taken into consideration when designing experiments involving Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate. The study of Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has the potential to lead to new discoveries and advancements in various fields.
Méthodes De Synthèse
Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate can be synthesized using different methods, including the one-pot three-component reaction, microwave-assisted synthesis, and solvent-free synthesis. The most common method is the one-pot three-component reaction, which involves the reaction of ethyl acetoacetate, malononitrile, and 1,3-cyclohexanedione in the presence of a catalyst. The reaction yields Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate as a yellowish solid with a high yield.
Applications De Recherche Scientifique
Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been explored as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent and as a treatment for Alzheimer's disease. In organic synthesis, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been used as a building block for the synthesis of more complex molecules. In material science, Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been explored as a potential precursor for the synthesis of metal nanoparticles.
Propriétés
Numéro CAS |
132994-04-8 |
|---|---|
Nom du produit |
Ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate |
Formule moléculaire |
C12H15N3O2 |
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
ethyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate |
InChI |
InChI=1S/C12H15N3O2/c1-2-17-12(16)11-10(14)8(7-13)9-5-3-4-6-15(9)11/h2-6,14H2,1H3 |
Clé InChI |
BLIODJPMVYMPJT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C2N1CCCC2)C#N)N |
SMILES canonique |
CCOC(=O)C1=C(C(=C2N1CCCC2)C#N)N |
Synonymes |
ETHYL 2-AMINO-1-CYANO-5,6,7,8-TETRAHYDROINDOLIZINE-3-CARBOXYLATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



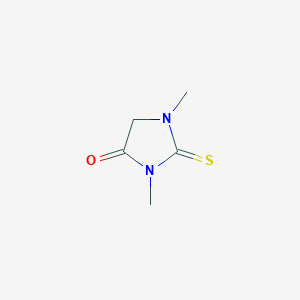
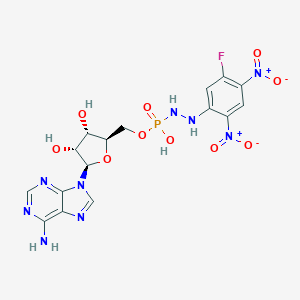



![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)

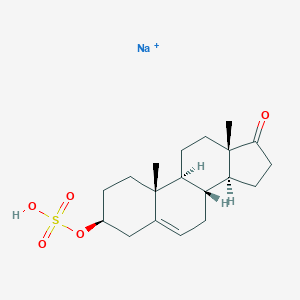


![3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159663.png)
![10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate](/img/structure/B159664.png)
